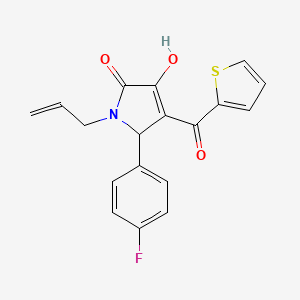

![molecular formula C15H10ClN3O2S3 B3408337 5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 872630-24-5](/img/structure/B3408337.png)

5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide

Vue d'ensemble

Description

Imidazo[2,1-b]thiazoles are a type of heterocyclic organic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles, which also include imidazoles and oxazoles . These compounds have been the subject of extensive research due to their diverse biological activities .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles can be achieved through various methods. One approach involves the use of microwave-assisted Hantzsch thiazole synthesis . Another method involves the reaction of 2-chloro-1-phenylethanone with 2-aminobenzo[d]oxazole .

Molecular Structure Analysis

The thiazole ring in these compounds is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity can be estimated by the chemical shift of the ring proton .

Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazoles can vary. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and a specific gravity of 1.2 .

Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives, including the compound , have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Compounds related to the thiazole ring have been found to have analgesic (pain-relieving) and anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by pain and inflammation.

Antimicrobial and Antifungal Activity

Thiazole and imidazole derivatives have been found to have antimicrobial and antifungal properties . This suggests potential applications in the treatment of various bacterial and fungal infections.

Antiviral Activity

Thiazole and imidazole derivatives have also been found to have antiviral properties . This suggests potential applications in the treatment of various viral infections.

Antitumor and Cytotoxic Activity

Thiazole and imidazole derivatives have been found to have antitumor and cytotoxic properties . This suggests potential applications in the treatment of various types of cancer.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective properties . This suggests potential applications in the treatment of various neurological disorders.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been reported to exhibit antimycobacterial properties . They are known to target Pantothenate synthetase of Mycobacterium tuberculosis .

Mode of Action

It is known that imidazo[2,1-b]thiazole derivatives can interact with their targets and induce cellular apoptosis . The interaction often involves covalent binding to the target, which leads to changes in the target’s function .

Biochemical Pathways

For example, imidazo[2,1-b]thiazole derivatives have been reported to have antitumor and cytotoxic activities , suggesting that they may affect pathways related to cell proliferation and survival.

Pharmacokinetics

It is known that imidazo[2,1-b]thiazole derivatives are generally soluble in water and other polar solvents , which may influence their bioavailability and distribution within the body.

Result of Action

Compounds with similar structures have been reported to exhibit antimycobacterial, antitumor, and cytotoxic activities . These activities suggest that the compound may induce cellular apoptosis and inhibit cell proliferation .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Orientations Futures

Research into imidazo[2,1-b]thiazoles and related compounds is ongoing, with a focus on developing new drugs and materials . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows them to be considered as highly reactive building blocks for organic and organoelement synthesis .

Propriétés

IUPAC Name |

5-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2S3/c16-13-4-5-14(23-13)24(20,21)18-11-3-1-2-10(8-11)12-9-19-6-7-22-15(19)17-12/h1-9,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWOMUMGGNBAQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl)C3=CN4C=CSC4=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)thiophene-2-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3408268.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B3408276.png)

![Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B3408293.png)

![methyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B3408325.png)

![methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B3408327.png)

![ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B3408328.png)

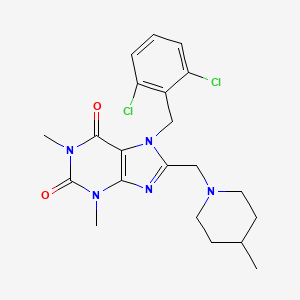

![3-(2-fluorobenzyl)-9-(4-fluorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3408331.png)

![2-(3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B3408345.png)

![Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B3408353.png)

![N-{2-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B3408361.png)